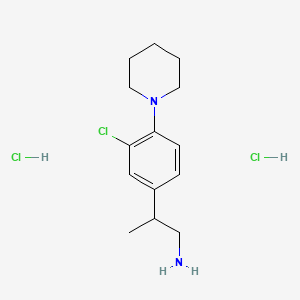
3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines . The reaction conditions typically involve the use of bases, solvents, and catalysts to facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-Methylpiperidine
- 3-Chloropiperidine
- Beta-methylphenethylamine
Uniqueness
What sets 3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
38591-36-5 |
|---|---|
Formule moléculaire |
C14H23Cl3N2 |
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
2-(3-chloro-4-piperidin-1-ylphenyl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H21ClN2.2ClH/c1-11(10-16)12-5-6-14(13(15)9-12)17-7-3-2-4-8-17;;/h5-6,9,11H,2-4,7-8,10,16H2,1H3;2*1H |
Clé InChI |
ZZXDNPKWEXSZGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C1=CC(=C(C=C1)N2CCCCC2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
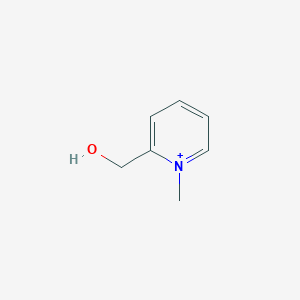

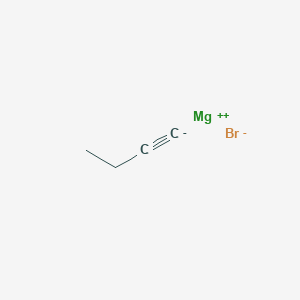

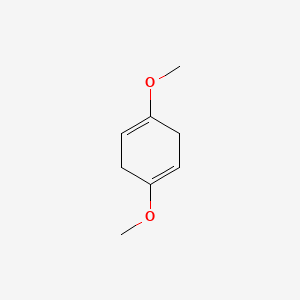
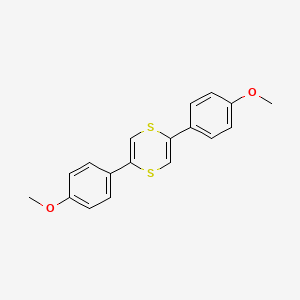

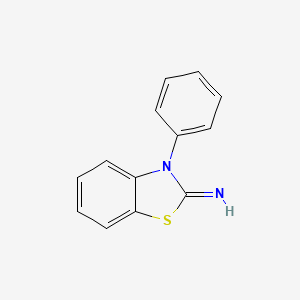
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
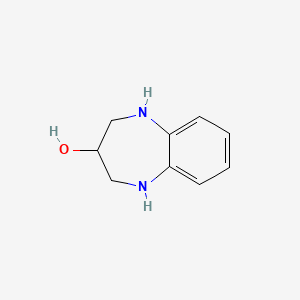
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)
